molecular formula C18H17ClFNO4 B2533980 4-((1-(3-(2-chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1790200-31-5

4-((1-(3-(2-chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2533980
CAS No.: 1790200-31-5
M. Wt: 365.79
InChI Key: SHFIOSNKKYLYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-(3-(2-chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex synthetic compound designed for advanced pharmaceutical and biochemical research. Its structure, featuring an azetidine ring linked to a 2H-pyran-2-one core via an ether bond and a propanoyl linker to a 2-chloro-6-fluorophenyl group, suggests potential as a key intermediate or a bioactive molecule in medicinal chemistry programs. The 2H-pyran-2-one scaffold is a recognized privileged structure in drug discovery, with derivatives known to exhibit a range of biological activities. For instance, similar pyran-2-one compounds have been investigated as potent inhibitors of cholesterol synthesis, targeting the enzyme HMG-CoA reductase . The inclusion of the azetidine ring, a four-membered nitrogen heterocycle, is a common strategy in lead optimization to improve pharmacokinetic properties and explore novel binding interactions with biological targets . This combination of structural features makes the compound a valuable candidate for researchers exploring new therapeutic agents, particularly in areas such as enzyme inhibition and targeted protein degradation. It is intended for use in assay development, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities.

Properties

IUPAC Name

4-[1-[3-(2-chloro-6-fluorophenyl)propanoyl]azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO4/c1-11-7-12(8-18(23)24-11)25-13-9-21(10-13)17(22)6-5-14-15(19)3-2-4-16(14)20/h2-4,7-8,13H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFIOSNKKYLYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs differ in substituents on the aromatic ring, heterocyclic cores, and linker regions. Below is a comparative analysis based on molecular features and inferred properties:

Table 1: Structural Comparison of Analogs
Compound Name (CAS Number) Core Heterocycle Aromatic Substituent Molecular Formula Molecular Weight Key Structural Differences
Target Compound Azetidine 2-Chloro-6-fluorophenyl Not provided* Not provided* Reference structure for comparison
4-({1-[2-(2-Methoxyphenyl)acetyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one (1798512-27-2) Azetidine 2-Methoxyphenyl C₁₈H₁₉NO₅ 329.35 Methoxy substituent instead of chloro/fluoro; acetyl linker vs. propanoyl.
4-((1-(3-(2-Ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one (1790200-80-4) Piperidine 2-Ethoxyphenyl C₂₂H₂₇NO₅ 385.5 Piperidine core (6-membered) vs. azetidine (4-membered); ethoxy substituent.
4-((1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (1795300-94-5) Azetidine 4-Ethoxy-3-fluorophenyl (sulfonyl group) C₁₇H₁₈FNO₆S 383.4 Sulfonyl linker instead of propanoyl; ethoxy and fluoro substituents on phenyl.

Key Observations:

Azetidine vs. In contrast, the piperidine core in offers conformational flexibility, which may improve solubility or metabolic stability.

Substituent Effects: Halogenated vs. Alkoxy Groups: The target compound’s 2-chloro-6-fluorophenyl group combines electron-withdrawing halogens, which may enhance electrophilic interactions (e.g., with enzymes like kinases). Sulfonyl vs. Propanoyl Linkers: The sulfonyl group in increases polarity and hydrogen-bonding capacity compared to the propanoyl linker in the target compound, which could influence membrane permeability.

Molecular Weight Trends :

  • Analogs range from 329.35 to 385.5 g/mol, with the target compound likely falling within this range. Higher molecular weights (e.g., ) correlate with increased steric bulk, which may impact pharmacokinetics.

Inferred Pharmacological Implications:

  • The target compound’s chloro/fluoro substituents may improve binding to hydrophobic pockets in targets like GPCRs or proteases, as halogens often enhance van der Waals interactions .
  • The azetidine core’s rigidity could reduce off-target effects compared to piperidine-containing analogs .
  • Lack of sulfonyl or ethoxy groups (vs. ) may result in lower solubility but better blood-brain barrier penetration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.